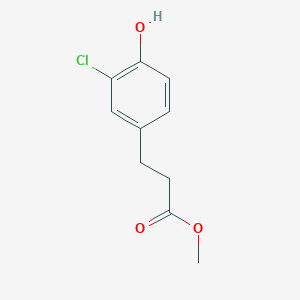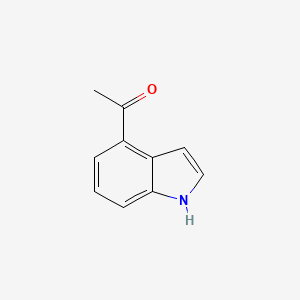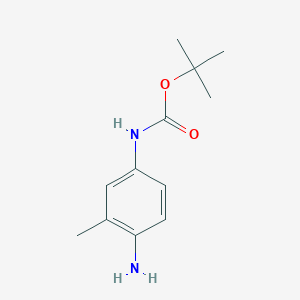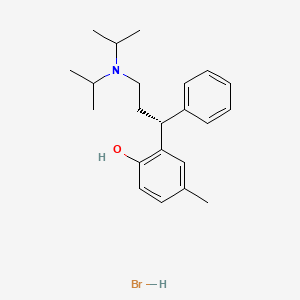
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually described in detail in the scientific literature .Molecular Structure Analysis
The molecular structure of a compound is determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of the mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory experiments .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity
Research into neurochemistry and the neurotoxic effects of related compounds, such as MDMA and its derivatives, could suggest potential neurological applications or considerations for "(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide". Studies have explored the neurochemical effects and the potential neurotoxicity of substances with similar pharmacological profiles, which may inform research on the neuroprotective or neurotoxic properties of the compound (McKenna & Peroutka, 1990).
Pharmacological Properties and Molecular Mechanisms
The pharmacological properties and molecular mechanisms of compounds like thymol, which shares some structural similarities with phenolic compounds, highlight the potential therapeutic applications in treating various diseases. This research suggests areas where "(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide" could be applied, including as an antioxidant, anti-inflammatory, and in cardiovascular protection (Meeran et al., 2017).
Environmental Toxicology
Studies on the environmental concentrations and toxicology of structurally related bromophenols could inform the environmental impact and safety considerations of using "(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide" in research or applications. Understanding the fate and potential toxicity of such compounds is crucial for environmental health and safety assessments (Koch & Sures, 2018).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on related phenolic compounds suggests potential applications in analytical chemistry and biological sensing. Such research could guide the use of "(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide" in developing sensors for detecting specific ions or molecules, highlighting its potential utility in biochemistry and diagnostics (Roy, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIOHGDJVPQTCH-VEIFNGETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585330 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide | |
CAS RN |
837376-36-0 |
Source


|
| Record name | 2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

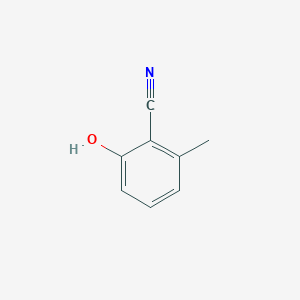
![6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1316495.png)
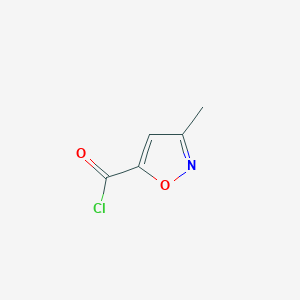
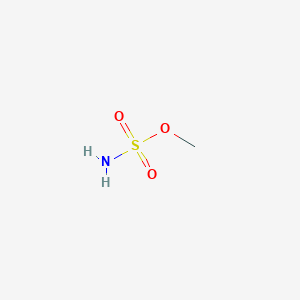
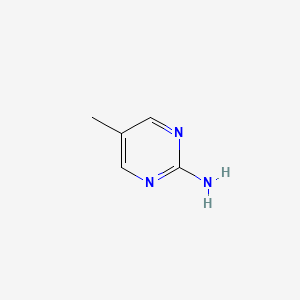
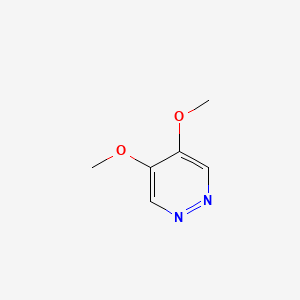

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1316508.png)
